molecular formula C32H37BrClN5O8 B10837296 Pibrozelesin hydrochloride

Pibrozelesin hydrochloride

Cat. No.: B10837296
M. Wt: 735.0 g/mol
InChI Key: LXRTZQKDZOKJRQ-GMUIIQOCSA-N
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Preparation Methods

The synthesis of pibrozelesin hydrochloride involves several steps:

Chemical Reactions Analysis

Pibrozelesin hydrochloride undergoes several types of chemical reactions:

Mechanism of Action

Pibrozelesin hydrochloride exerts its effects by alkylating DNA. It binds to adenine-thymine-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and inducing apoptosis. This process is activated by carboxyl esterase, which converts the compound into its active form .

Comparison with Similar Compounds

Pibrozelesin hydrochloride is similar to other duocarmycin derivatives such as carzelesin and adozelesin. These compounds also alkylate DNA and inhibit DNA replication. this compound is unique in its water solubility and its specific activation by carboxyl esterase .

Similar Compounds

Properties

Molecular Formula

C32H37BrClN5O8

Molecular Weight

735.0 g/mol

IUPAC Name

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride

InChI

InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1

InChI Key

LXRTZQKDZOKJRQ-GMUIIQOCSA-N

Isomeric SMILES

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl

Origin of Product

United States

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